5-Fluoro-2-methoxypyridin-4-ol
Description
5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a pyridine derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 4-position. This compound is commercially available with purities ranging from 95% to 98%, as reported by suppliers like Combi-Blocks and CymitQuimica . Its molecular formula is C₆H₆FNO₂, yielding a molecular weight of 143.12 g/mol (calculated from atomic masses: C=72, H=6, F=19, N=14, O₂=32).
The structural uniqueness of this compound lies in the strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy, hydroxyl) groups on the pyridine ring.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLMTIPKJDNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Chloro and iodo analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol) offer heavier halogens for Suzuki or Ullmann coupling reactions . Electron-Donating Groups (e.g., Methoxy, Hydroxyl): Methoxy groups improve solubility in organic solvents, while hydroxyl groups enable hydrogen bonding, critical for receptor interactions in drug design .
Biological Relevance: Fluorinated pyridines and pyrimidines (e.g., 5-fluorouracil) demonstrate that substituent position dictates toxicity and mechanism of action. For instance, fluorination at C5 in pyrimidines inhibits thymidylate synthase, but similar effects in pyridines remain understudied .
Synthetic Utility: Halogenated derivatives (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol) serve as intermediates for further functionalization, whereas amino-substituted analogs (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl) are valuable for coordinating metal catalysts .
Purity Discrepancies :
- This compound is available at 98% (Combi-Blocks) and 95% (CymitQuimica) purity, reflecting supplier-specific synthesis or purification protocols .
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